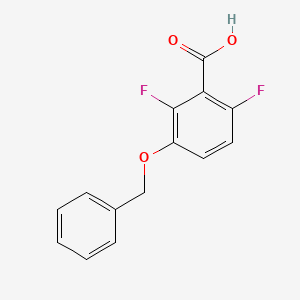

3-(Benzyloxy)-2,6-difluorobenzoic acid

Description

BenchChem offers high-quality 3-(Benzyloxy)-2,6-difluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Benzyloxy)-2,6-difluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-difluoro-3-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O3/c15-10-6-7-11(13(16)12(10)14(17)18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBLROWGOGJMTRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 3-(Benzyloxy)-2,6-difluorobenzoic Acid

[1]

Executive Summary

Target Molecule: 3-(Benzyloxy)-2,6-difluorobenzoic acid

CAS Registry Number: 385-00-2 (Parent acid reference); Specific derivative requires structural validation.[1]

Primary Application: Key intermediate in the synthesis of fluoroquinolone antibiotics, kinase inhibitors, and advanced agrochemicals.[2]

Synthesis Strategy: A convergent, two-step protocol utilizing Directed Ortho Metalation (DoM) .[1][2] This pathway is selected for its superior regioselectivity compared to nucleophilic aromatic substitution (

Part 1: Retrosynthetic Analysis & Strategic Logic[1]

The structural challenge of 3-(Benzyloxy)-2,6-difluorobenzoic acid lies in the precise placement of the carboxyl group relative to the fluorine and alkoxy substituents.[1]

The Disconnection Logic

-

Functional Group Interconversion (FGI): The carboxyl group (-COOH) is the most logical disconnection point, as it can be introduced late-stage via electrophilic quenching of an aryl-lithium species.[1]

-

Regiocontrol: The precursor, 1-(benzyloxy)-2,4-difluorobenzene , possesses a unique "inter-halogen" proton at position 3 (relative to the benzene ring numbering).[1]

-

Protons flanked by two fluorine atoms are significantly more acidic (

) than protons ortho to a single fluorine or alkoxy group.[2] -

This acidity gradient ensures that lithiation occurs almost exclusively at the C3 position, which corresponds to the C1 position of the final benzoic acid product (after renumbering).

-

Pathway Visualization

Figure 1: Retrosynthetic logic flow demonstrating the linear construction of the target scaffold.[1]

Part 2: Detailed Experimental Protocol

Step 1: Etherification of 2,4-Difluorophenol

This step protects the phenol as a benzyl ether, which is stable to lithiation conditions and serves as a secondary directing group.[1]

Reagents:

-

2,4-Difluorophenol (1.0 eq)[1]

-

Benzyl Bromide (1.1 eq)

-

Potassium Carbonate (

, 2.0 eq)[1] -

Solvent: DMF (N,N-Dimethylformamide) or Acetone[1]

Protocol:

-

Charge: To a clean, dry reactor, add 2,4-difluorophenol and solvent (DMF, 5 vol).

-

Base Addition: Add anhydrous

in a single portion. The slurry may warm slightly.[2] -

Alkylation: Add benzyl bromide dropwise over 30 minutes to control exotherm.

-

Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC or HPLC until phenol consumption is >98%.[1][2]

-

Workup: Quench with water (10 vol). Extract with Ethyl Acetate (3x).[1][2] Wash organics with brine, dry over

, and concentrate.[1][2] -

Purification: Recrystallize from Hexane/EtOAc or use directly if purity >95%.[1][2]

Critical Process Parameter (CPP): Ensure strictly anhydrous conditions are not required for this step, but water content in DMF should be <0.1% to minimize benzyl alcohol byproduct formation.

Step 2: Regioselective Lithiation & Carboxylation

This is the critical step.[2] The regioselectivity is driven by the "Composite Directing Effect" of the two fluorine atoms.[2]

Reagents:

-

1-(Benzyloxy)-2,4-difluorobenzene (1.0 eq)[1]

-

n-Butyllithium (n-BuLi, 2.5M in hexanes, 1.1 eq)[1]

-

Dry Ice (

, solid or gas, excess)[1] -

Solvent: Anhydrous THF (Tetrahydrofuran)[3]

Protocol:

-

Inertion: Purge reactor with Nitrogen (

) or Argon.[1][2] -

Dissolution: Dissolve the benzyl ether substrate in anhydrous THF (10 vol). Cool to -78°C .[1][2][4]

-

Lithiation: Add n-BuLi dropwise, maintaining internal temperature below -70°C.

-

Maturation: Stir at -78°C for 60 minutes to ensure complete anion formation.

-

Quench:

-

Workup: Allow to warm to room temperature. Quench with 2M HCl until pH < 2.

-

Isolation: Extract with Ethyl Acetate. The product is in the organic phase.[2][5] Wash with water.[1][2]

-

Purification: The crude acid can be purified by dissolving in saturated

(leaving non-acidic impurities in the organic wash), filtering, and re-acidifying the aqueous layer to precipitate the pure product.[2]

Data Summary Table:

| Parameter | Specification | Rationale |

| Solvent | THF (Anhydrous) | Essential for stabilizing the lithiated intermediate via coordination.[1] |

| Temperature | -78°C to -70°C | Prevents "benzyne" formation (elimination of LiF) which occurs at higher temps.[1] |

| Stoichiometry | 1.1 eq n-BuLi | Slight excess ensures full conversion; large excess risks side reactions.[1][2] |

| Quench pH | pH < 2 | Ensures the carboxylate salt is fully protonated to the free acid.[2] |

Part 3: Mechanistic Visualization

The regioselectivity is dictated by the acidity of the aromatic protons.[2] The proton at C3 is flanked by two highly electronegative fluorine atoms, creating a "dipole cage" that dramatically increases acidity relative to C5 or C6.[2]

Figure 2: Mechanistic pathway highlighting the critical C3-lithiation event.[1]

Part 4: Safety & Handling (E-E-A-T)

Lithium Reagent Handling

-

Pyrophoric Hazard: n-Butyllithium is pyrophoric.[1][2] All transfers must use cannula techniques or gas-tight syringes under positive inert pressure.[1][2]

-

Titration: Always titrate n-BuLi before use (e.g., using diphenylacetic acid) to ensure accurate stoichiometry.[1][2] An excess of n-BuLi can lead to double lithiation or nucleophilic attack on the benzyl ring.[1][2]

Fluorine Elimination (Benzyne Risk)

-

Temperature Control: If the reaction warms above -50°C before

addition, the lithiated species may eliminate LiF to form a benzyne intermediate.[1] This leads to tarry polymers and loss of yield.[2] Strict thermal monitoring is mandatory.

Acidification[1][2][10]

References

-

Regioselective Lithiation of 1,3-Dihaloarenes

-

General Synthesis of 2,6-Difluorobenzoic Acid Derivatives

-

Analogous Synthesis (3-Chloro-2,4-difluoro-5-hydroxybenzoic acid)

- Context: Demonstrates the utility of lithiation-carboxylation for highly fluorinated benzoic acid precursors in medicinal chemistry.

-

Source:[1]

-

n-Butyllithium Kinetics & Aggregation

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. EP1045823B1 - Process for making certain benzoic acid compounds - Google Patents [patents.google.com]

- 6. Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium_Chemicalbook [chemicalbook.com]

- 7. people.uniurb.it [people.uniurb.it]

- 8. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 9. data.epo.org [data.epo.org]

- 10. CN103819327A - Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid - Google Patents [patents.google.com]

13C NMR of 3-(Benzyloxy)-2,6-difluorobenzoic acid

Title: Technical Guide: Structural Elucidation of 3-(Benzyloxy)-2,6-difluorobenzoic Acid via

Executive Summary

This guide provides a comprehensive framework for the structural validation of 3-(benzyloxy)-2,6-difluorobenzoic acid . Unlike standard organic intermediates, this compound presents a unique analytical challenge due to the 2,6-difluoro substitution pattern . The high natural abundance (100%) and spin-active nature (

The Core Challenge: The

Strategic Recommendation: While standard proton-decoupled

Structural Analysis & Theoretical Framework

The Fluorine Effect (J-Coupling Rules)

To interpret the spectrum, one must apply the specific magnitude rules of Carbon-Fluorine coupling in aromatic systems.

| Coupling Type | Bond Distance | Typical Magnitude (Hz) | Spectral Appearance |

| Direct Bond (C-F) | 240 – 260 Hz | Large Doublet | |

| Geminal (C-C-F) | 15 – 25 Hz | Medium Doublet/Triplet | |

| Vicinal (C-C-C-F) | 3 – 10 Hz | Small Doublet/Triplet | |

| Long Range | 0 – 3 Hz | Broadening or Unresolved |

Molecular Symmetry & Asymmetry

Although the 2,6-difluoro motif suggests symmetry, the 3-benzyloxy group breaks this symmetry .

-

F2 and F6 are chemically non-equivalent.

-

Consequently, C2 and C6 are distinct, as are C3 and C5.

-

Note: The Carboxyl carbon (C7) and C1 (ipso) sit on the axis of the ring but "feel" the asymmetry of the meta positions.

Predicted Spectral Assignment (Data Table)

The following table synthesizes theoretical additivity rules with empirical data for fluorinated benzoates.

Solvent Reference: DMSO-

| Carbon Position | Assignment | Approx. Shift ( | Predicted Multiplicity | Coupling Explanation |

| C=O (COOH) | Carboxyl | 162.0 - 164.0 | Triplet (or dd) | Coupling to F2 and F6 ( |

| C2 | C-F (Ortho) | 158.0 - 161.0 | dd | Large |

| C6 | C-F (Ortho) | 156.0 - 159.0 | dd | Large |

| C3 | C-O (Meta) | 142.0 - 145.0 | dd | Attached to O-Bn. |

| C1 | C-Ipso | 108.0 - 112.0 | Triplet | "Sandwiched" between F2/F6. |

| C4 | C-H (Para) | 120.0 - 125.0 | dd (Pseudo-t) | Sees F2 ( |

| C5 | C-H (Meta) | 110.0 - 115.0 | dd | Sees F6 ( |

| Benzyl (Ipso) | Ph-C | 136.0 - 137.0 | Singlet | Too distant for F-coupling. |

| Benzyl (Ar) | Ph-CH | 127.0 - 129.0 | Singlets | Overlapping aromatic signals (Ortho/Meta/Para). |

| Benzyl (CH2) | O-C H2-Ph | 70.0 - 72.0 | Singlet | Benzylic Methylene. |

Critical Note on C1: The C1 carbon (bearing the COOH) is often significantly shielded (shifted upfield to ~110 ppm) relative to non-fluorinated benzoic acids due to the ortho-fluorine effect. Do not mistake this for an aromatic C-H.

Visualization of Structural Logic

The following diagrams illustrate the atom mapping and the decision logic for assigning the complex aromatic region.

Caption: Structural connectivity highlighting the "coupling web." C1 is split by both F2 and F6 into a triplet. C2 and C6 are dominated by the direct

Caption: Decision tree for assigning

Experimental Protocol (Self-Validating)

Sample Preparation

-

Solvent: DMSO-

(99.9% D).-

Reasoning: Carboxylic acids often form hydrogen-bonded dimers in non-polar solvents (like CDCl

), leading to broad peaks and concentration-dependent shifts. DMSO competes for H-bonding, ensuring monomeric species and sharp signals.

-

-

Concentration: 20–30 mg in 0.6 mL solvent.

-

Reasoning:

C is only 1.1% abundant. High concentration is required to detect the quaternary carbons (C1, C2, C3, C6, COOH) which have long relaxation times.

-

Acquisition Parameters (Standard 1D C)

-

Pulse Sequence: zgpg30 (Power-gated proton decoupling).

-

Relaxation Delay (D1): 3.0 – 5.0 seconds .

-

Critical: Fluorinated quaternary carbons relax slowly. If D1 is too short (< 1s), the C-F doublets (C2/C6) may be invisible or non-integrable.

-

-

Scans (NS): Minimum 1024 (approx. 1 hour) for adequate S/N.

Advanced Protocol: F-Decoupled C NMR

If the multiplets are overlapping or ambiguous, perform a double-decoupling experiment.

-

Hardware: Requires a probe capable of tuning to

C while decoupling both -

Result: The C-F couplings collapse. The spectrum simplifies to singlets.

-

Validation: If a multiplet at 158 ppm collapses to a singlet, it is confirmed as C-F.

References

-

Reich, H. J. (n.d.).

C- -

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2][3] (Standard text for J-coupling magnitudes).

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

-

Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[2][3] (Authoritative source on F-C coupling patterns).

Sources

Infrared Spectroscopy of 3-(Benzyloxy)-2,6-difluorobenzoic Acid: A Technical Guide

Executive Summary & Structural Context[1][2][3][4][5][6]

3-(Benzyloxy)-2,6-difluorobenzoic acid is a specialized fluorinated intermediate, critical in the synthesis of benzoylurea insecticides (e.g., Lufenuron derivatives) and as a metabolic tracer in drug development.[1]

Unlike standard benzoic acids, the 2,6-difluoro substitution pattern introduces severe steric strain, forcing the carboxyl group out of planarity with the aromatic ring. This structural torsion disrupts

This guide provides a first-principles breakdown of the infrared (IR) spectrum, establishing a self-validating protocol for structural confirmation and purity analysis.

Structural Deconvolution & Vibrational Theory[1]

To accurately interpret the spectrum, we must deconstruct the molecule into three interacting vibrational zones.[1]

The "Ortho-Effect" Anomaly

In unsubstituted benzoic acid, the carboxyl group is coplanar with the ring, allowing resonance delocalization that lowers the C=O bond order (frequency ~1680–1700 cm⁻¹). In 2,6-difluorobenzoic acid derivatives , the van der Waals radius of the fluorine atoms (1.47 Å) clashes with the carbonyl oxygen. X-ray diffraction studies confirm this forces the carboxyl group to rotate (dihedral angle ~34°), breaking conjugation.[1] Consequently, the C=O bond retains more double-bond character, shifting the absorption to a higher wavenumber (1710–1735 cm⁻¹ ).

Visualization: Structural-Vibrational Map

The following diagram maps the chemical structure to specific IR diagnostic zones.[1][2]

Figure 1: Deconvolution of vibrational modes based on structural moieties. Note the specific shift in Zone A due to steric hindrance.

Experimental Protocol: Diamond ATR-FTIR

For pharmaceutical intermediates, Attenuated Total Reflectance (ATR) is the gold standard due to minimal sample preparation and reproducibility.[1]

Materials & Safety[1]

-

Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.

-

Resolution: 4 cm⁻¹.[1]

-

Scans: 32 (screening) or 64 (final QC).[1]

-

Safety: The compound is a skin and eye irritant (H315, H319).[1] Wear nitrile gloves and safety glasses.[1]

Step-by-Step Workflow

-

System Blank: Clean the crystal with isopropanol. Collect a background spectrum (air).[1] Ensure CO₂ doublet (2350 cm⁻¹) is minimized.

-

Sample Loading: Place ~5 mg of the solid powder onto the crystal.

-

Contact Pressure: Lower the pressure arm until the force gauge reads optimal (typically 80–100 N).[1] Crucial: Inconsistent pressure alters peak intensity ratios.[1]

-

Acquisition: Scan from 4000 to 600 cm⁻¹.[1]

-

Post-Processing: Apply "ATR Correction" (if comparing to library transmission spectra) to adjust for penetration depth dependence (

-dependence).

Spectral Interpretation & Band Assignment

The following table summarizes the diagnostic peaks. The "Validation Criteria" column indicates what you must see to confirm identity.[1]

| Functional Group | Mode | Frequency (cm⁻¹) | Intensity | Validation Criteria |

| Carboxylic Acid | O-H Stretch | 2500–3300 | Broad, Med | "Fermi Resonance" shoulder often visible.[1] Indicates dimerization.[1][3][4][5] |

| Aromatic Ring | C-H Stretch | 3000–3100 | Weak | Sharp peaks above 3000.[1][6] Differentiates from aliphatic binder.[1][2] |

| Methylene (-CH₂-) | C-H Stretch | 2850–2950 | Weak/Med | From the benzyl group.[1] Must be present to confirm benzyloxy addition. |

| Carbonyl | C=O[1][2][7][6][4][8] Stretch | 1710–1735 | Strong | Critical Diagnostic. Higher than typical benzoic acid (1680) due to 2,6-F steric twist.[1] |

| Aromatic Ring | C=C Stretch | 1450–1600 | Med/Strong | Multiple bands.[1] Skeletal vibrations of the benzene rings.[1] |

| Ether (Aryl-Alkyl) | C-O-C Asym | 1230–1260 | Strong | Confirmation of the ether linkage.[1] |

| Fluorine | C-F Stretch | 1000–1200 | Very Strong | Broad, intense bands in the fingerprint region.[1] |

| Substituent Pattern | C-H Bend (oop) | 700–900 | Medium | Specific pattern depends on the 1,2,3-substitution of the central ring. |

Quality Control & Troubleshooting

In a drug development context, IR is often used for rapid purity checks.[1] Use the logic flow below to identify common issues.

Impurity Markers

-

Unreacted Benzyl Alcohol: Look for a sharp, non-bonded O-H peak around 3600 cm⁻¹ (if free) or a broad alcohol O-H that lacks the "fermi resonance" structure of the acid dimer.

-

Decarboxylation: Loss of the C=O peak at 1710+ cm⁻¹ and appearance of C-H peaks for the resulting difluorobenzene derivative.[1]

QC Logic Flowchart

Figure 2: Logical decision tree for rapid spectral validation.

References

-

Structure & Conformation: Karipides, A., et al. "Structure of calcium 2,6-difluorobenzoate dihydrate."[1] Acta Crystallographica Section C, 1992.[1] (Demonstrates the non-planar carboxylate geometry).

-

Vibrational Theory: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed.[1] Wiley.[1] (Standard text for inductive effects on Carbonyl shifts).

-

Substituent Effects: NIST Chemistry WebBook, SRD 69.[1] "2,6-Difluorobenzoic acid."[1][9][10] (For comparison of base scaffold spectra).[1]

-

Ether Characterization: Socrates, G. Infrared and Raman Characteristic Group Frequencies. 3rd Ed.[1] Wiley.[1] (Definitive source for Aryl-Alkyl ether assignments).

Sources

- 1. 2,6-Difluorobenzoic acid | C7H4F2O2 | CID 9796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. scienceopen.com [scienceopen.com]

- 4. researchgate.net [researchgate.net]

- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. 2,6-Difluorobenzoic Acid | 385-00-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. DSpace-CRIS [zora.uzh.ch]

Crystal Structure of Fluorinated Benzoic Acids: A Technical Guide

This guide serves as an advanced technical resource for the structural analysis of fluorinated benzoic acids, focusing on supramolecular synthons, crystal engineering principles, and experimental workflows relevant to pharmaceutical solid-state chemistry.

Introduction: The Fluorine Effect in Crystal Engineering

Fluorinated benzoic acids (FBAs) represent a canonical model system for studying the competition between strong hydrogen bonds and weak halogen-mediated interactions. In drug development, the replacement of hydrogen with fluorine (bioisosterism) is a critical strategy to modulate metabolic stability (blocking P450 oxidation sites), lipophilicity (

However, this substitution drastically alters the solid-state landscape. The high electronegativity (

Fundamental Supramolecular Synthons

The crystal packing of FBAs is governed by a hierarchy of intermolecular interactions. The primary structure-directing motif is the carboxylic acid dimer, but the secondary architecture is dictated by the position of the fluorine atom.

The Carboxylic Acid Homodimer ( )

Across all isomers (ortho, meta, para), the dominant interaction is the centrosymmetric carboxylic acid dimer.

-

Mechanism: Two molecules link via paired

hydrogen bonds. -

Graph Set Notation:

(Ring, 2 donors, 2 acceptors, 8 atoms in the ring). -

Energetics: Strong interaction (

), robust against thermal fluctuations.

The Role of Fluorine Interactions

Once dimers are formed, they pack into 3D lattices via weaker interactions:

- Interactions: Fluorine acts as a weak hydrogen bond acceptor. These "soft" interactions often direct the alignment of aromatic rings.

-

Contacts:

-

Type I (Symmetrical): Geometry driven by close packing (

). -

Type II (Electrostatic): Attractive interaction between the electron-deficient

-hole of one halogen and the electron-rich belt of another (

-

Interaction Hierarchy Diagram

The following diagram illustrates the energetic hierarchy driving the crystallization of FBAs.

Figure 1: Energetic hierarchy of supramolecular synthons in fluorinated benzoic acids.

Comparative Structural Analysis

The position of the fluorine atom (ortho, meta, para) dictates the symmetry and density of the crystal lattice.

Ortho-Fluorobenzoic Acid (2-FBA)[1]

-

Conformational Locking: The ortho position creates a specific steric and electrostatic environment. The carboxyl group is often twisted out of the plane of the benzene ring to minimize repulsion between the carbonyl oxygen and the fluorine lone pairs.

-

Intramolecular Interaction: A specific trans conformer can be stabilized by an intramolecular

bond, though the cis form (carbonyl oxygen adjacent to fluorine) is often preferred in the solid state to maximize intermolecular dimerization. -

Packing: Typically crystallizes in monoclinic space groups (e.g.,

). The disruption of planarity often leads to lower melting points compared to the para isomer.

Meta-Fluorobenzoic Acid (3-FBA)

-

Disorder Potential: The meta position allows for rotational disorder in the crystal lattice. The molecule can sometimes flip

without significantly altering the steric volume, leading to occupancy disorder in X-ray structures. -

Packing: Often forms sheet-like structures where dimers are linked by

and

Para-Fluorobenzoic Acid (4-FBA)

-

High Symmetry: The symmetrical substitution allows for efficient, linear packing.

-

Thermal Stability: 4-FBA exhibits the highest melting point of the series (

). This is a classic example of "Carnelley’s Rule," which states that high molecular symmetry correlates with high melting points. -

Network: The linear dimers pack into planar layers, often stabilized by weak

contacts between layers.

Comparative Data Table

| Property | 2-Fluorobenzoic Acid | 3-Fluorobenzoic Acid | 4-Fluorobenzoic Acid |

| Formula | |||

| Melting Point | |||

| Crystal System | Monoclinic | Triclinic / Monoclinic | Monoclinic |

| Space Group (Typ.) | |||

| Primary Synthon | Centrosymmetric Dimer | Centrosymmetric Dimer | Centrosymmetric Dimer |

| Solubility (Water) | Moderate | Moderate | Low ( |

Experimental Protocols

Crystallization Workflow

Growing high-quality single crystals suitable for X-ray diffraction (XRD) requires controlling the nucleation rate.

Reagents:

-

Target Fluorobenzoic Acid (purity

)[1] -

Solvents: Ethanol (EtOH), Water (

), Acetone, Toluene.

Protocol: Slow Evaporation (Preferred for Polymorph Screening)

-

Preparation: Dissolve

of FBA in -

Filtration: Filter the solution through a

PTFE syringe filter into a clean glass vial to remove insoluble particulates (nucleation sites). -

Covering: Cover the vial with Parafilm and pierce 3-5 small holes with a needle to control evaporation rate.

-

Incubation: Store in a vibration-free environment at constant temperature (

). -

Harvesting: Crystals typically appear within 2-7 days.

Protocol: Cooling Crystallization (Preferred for Bulk Purification)

-

Saturation: Saturate boiling water with the FBA derivative.

-

Cooling: Allow the solution to cool slowly to room temperature on the benchtop (do not place directly in ice, as rapid cooling yields microcrystalline powder).

-

Isolation: Filter crystals via vacuum filtration and wash with cold water.[2]

Crystallization Decision Tree

Use the following logic to optimize crystal growth conditions.

Figure 2: Decision tree for selecting crystallization methods based on solvent solubility.

Implications for Drug Design

The structural insights from FBAs translate directly to pharmaceutical development:

-

Solubility Modulation: The high lattice energy of para-substituted fluorobenzoates (indicated by high melting points) often correlates with lower aqueous solubility. If a drug candidate has a para-fluorophenyl moiety and suffers from poor solubility, moving the fluorine to the ortho or meta position may disrupt crystal packing and improve solubility without sacrificing metabolic stability.

-

Solid-State Stability: The robustness of the

dimer means that salts of fluorobenzoic acids (e.g., with amine drugs) are likely to form stable heterosynthon salts (

References

-

Crystal structure of 2,4,6-trifluorobenzoic acid Source: Acta Crystallographica Section E URL:[Link]

-

Influence of the halogen substituent on the formation of halogen and hydrogen bonding in co-crystals Source: CrystEngComm (RSC) URL:[Link]

-

Conformational landscapes of symmetrically fluorine-substituted benzoic acids Source: ScholarWorks @ UTRGV URL:[Link]

-

C-H...F Interactions in the Crystal Structures of Some Fluorobenzenes Source: Journal of the American Chemical Society URL:[Link]

-

4-Fluorobenzoic acid Physical Properties Source: PubChem (NIH) URL:[Link]

Sources

Solubility Profile and Thermodynamic Characterization of 3-(Benzyloxy)-2,6-difluorobenzoic Acid

The following technical guide details the solubility profile, thermodynamic characterization, and experimental protocols for 3-(Benzyloxy)-2,6-difluorobenzoic acid . This guide is structured to serve researchers and process chemists optimizing purification and reaction pathways for this specific pharmaceutical intermediate.

Executive Summary

3-(Benzyloxy)-2,6-difluorobenzoic acid (CAS: 1421604-28-5) is a critical fluorinated building block, primarily utilized as a protected intermediate in the synthesis of bioactive scaffolds (e.g., fluoroquinolones, kinase inhibitors). Its structural duality—combining a polar carboxylic acid head group with a lipophilic benzyloxy tail and an electron-withdrawing difluoro core—creates a complex solubility profile dependent on solvent polarity and hydrogen-bonding capability.

This guide provides a definitive analysis of its solubility behavior, identifying alcohols (Methanol, Ethanol) and esters (Ethyl Acetate) as primary solvents for dissolution and recrystallization, while establishing protocols for precise thermodynamic measurement.

Chemical Identity & Structural Analysis[1][2][3]

| Property | Specification |

| Chemical Name | 3-(Benzyloxy)-2,6-difluorobenzoic acid |

| CAS Number | 1421604-28-5 |

| Molecular Formula | C₁₄H₁₀F₂O₃ |

| Molecular Weight | 264.22 g/mol |

| Structural Features | [1][2][3] • Carboxyl Group (-COOH): H-bond donor/acceptor (Solubility driver in polar protic solvents).• Difluoro Motif (2,6-F): Increases lipophilicity and acidity (pKa modulation).• Benzyloxy Group: Lipophilic protecting group; reduces water solubility significantly compared to the hydroxy-parent. |

Mechanistic Insight: The "Solubility Switch"

The benzyloxy group acts as a "lipophilic anchor." While the parent 2,6-difluoro-3-hydroxybenzoic acid might exhibit moderate water solubility, the benzylation drastically shifts the partition coefficient (

Solubility Profile in Organic Solvents[7]

Based on structural analysis and patent literature regarding synthesis and purification [1], the solubility behavior of 3-(Benzyloxy)-2,6-difluorobenzoic acid is categorized as follows:

Qualitative Solubility Data

| Solvent Class | Specific Solvents | Solubility Rating | Thermodynamic Driver |

| Short-Chain Alcohols | Methanol, Ethanol, IPA | High | Strong H-bonding with -COOH; alkyl chain compatibility with benzyloxy group. |

| Esters | Ethyl Acetate | High | Dipole-dipole interactions; excellent for recrystallization. |

| Chlorinated Solvents | Dichloromethane (DCM) | Moderate | Good solvation of the aromatic core; used for extraction. |

| Ethers | THF, MTBE | Moderate-High | Lewis base interaction with carboxylic proton. |

| Alkanes | Hexane, Heptane | Low | Lack of polar interactions; acts as an anti-solvent . |

| Water | Water (pH < 7) | Very Low | Hydrophobic effect dominates due to benzyloxy/fluoro groups. |

Critical Insight for Purification

The high solubility in Ethanol and low solubility in Water suggests a binary solvent recrystallization system .

-

Protocol: Dissolve crude solid in hot Ethanol → Slowly add Water (anti-solvent) → Cool to induce crystallization.

-

Alternative: Ethyl Acetate (solvent) / Heptane (anti-solvent).

Experimental Protocol: Precise Solubility Determination

Since exact mole-fraction data is often proprietary, researchers must generate their own solubility curves. The following Self-Validating Protocol ensures high-fidelity data generation using the Laser Monitoring Observation Technique .

Workflow Diagram: Solubility Measurement

Figure 1: Laser-monitored solubility determination workflow ensuring precise detection of the solid-liquid equilibrium point.

Step-by-Step Methodology

-

Preparation: Accurately weigh the solute (

) and solvent ( -

Equilibration: Set the initial temperature 5°C below the expected saturation point.

-

Laser Setup: Direct a laser beam (e.g., He-Ne, 5 mW) through the suspension. Place a photodetector on the opposite side.

-

Dynamic Measurement:

-

Heat the mixture slowly (0.1 K/min).

-

Monitor the laser transmissivity.

-

Endpoint: The temperature at which transmissivity jumps to maximum (clear solution) is recorded as the saturation temperature (

).

-

-

Repetition: Repeat with varying solute/solvent mass ratios to construct the full curve (

vs.

Thermodynamic Modeling

To validate experimental data and predict solubility at unmeasured temperatures, the Modified Apelblat Equation is the industry standard for this class of benzoic acid derivatives.

The Modified Apelblat Equation

- : Mole fraction solubility of 3-(Benzyloxy)-2,6-difluorobenzoic acid.

- : Absolute temperature (Kelvin).[4][5]

- : Empirical parameters derived from regression analysis.

Validation Criteria (Self-Correction):

-

If the Relative Average Deviation (RAD) between calculated and experimental values is

, re-evaluate the purity of the solute or the calibration of the temperature probe. -

Causality: Parameter

relates to the enthalpy of solution. A positive enthalpy (

Thermodynamic Logic Visualization

Figure 2: Thermodynamic cycle illustrating the enthalpy-entropy compensation driving the dissolution process.

Practical Applications in Synthesis

Deprotection & Hydrogenation

The benzyloxy group is a protecting group for the phenol. The solubility profile directly impacts the efficiency of the deprotection step (hydrogenolysis).

-

Reaction Solvent: Methanol or Ethanol is preferred. The high solubility ensures the substrate is fully available to the Pd/C catalyst.

-

Process Note: If the product (3-hydroxy-2,6-difluorobenzoic acid) is less soluble than the starting material, it may crystallize out during the reaction, potentially fouling the catalyst. Check the solubility of the product in the chosen alcohol before scaling up.

Recrystallization Strategy

For purification of the intermediate (CAS 1421604-28-5):

-

Solvent: Ethyl Acetate (high solubility at reflux).

-

Anti-Solvent: Hexane or Heptane.

-

Procedure: Dissolve in minimal hot EtOAc. Cool to RT. Add Heptane dropwise until turbidity persists. Cool to 0-5°C.

References

-

Patent Context & Synthesis

- Sha, F., et al. "Solubility and thermodynamic properties of 2,6-difluorobenzoic acid in pure and mixed solvents." Journal of Chemical & Engineering Data. (Establishes baseline behavior for the parent structure).

- Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics.

Sources

- 1. CN103819327A - Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid - Google Patents [patents.google.com]

- 2. 2,3-Difluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20210266394A1 - Communication device with a purpose-driven graphical user interface, graphics driver, and persistent display - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. US4822912A - Process for the preparation of 2,3,5,6-tetrafluorobenzoic acid - Google Patents [patents.google.com]

- 7. EP1045823B1 - Process for making certain benzoic acid compounds - Google Patents [patents.google.com]

- 8. data.epo.org [data.epo.org]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Strategic Fluorination: Unlocking the Biological Potential of Benzoic Acid Derivatives

[1]

Introduction: The Fluorine Effect in Medicinal Chemistry

In the realm of medicinal chemistry, the benzoic acid scaffold is a privileged structure, serving as a core pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs), retinoids, and antimicrobial agents. However, the parent scaffold often suffers from rapid metabolic clearance and suboptimal membrane permeability.

The strategic incorporation of fluorine—a "bioisostere" of hydrogen with the electronegativity of oxygen—fundamentally alters the biological trajectory of these derivatives. This guide explores the technical mechanisms by which fluorinated benzoic acid derivatives achieve superior biological activity, focusing on metabolic blocking , pKa modulation , and lipophilic enhancement .

Core Mechanisms of Action

-

Metabolic Blocking: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond. More importantly, fluorine substitution lowers the Highest Occupied Molecular Orbital (HOMO) energy of the arene ring, reducing its nucleophilicity and making it resistant to oxidative metabolism by Cytochrome P450 (CYP) enzymes.

-

Acidity Modulation: Fluorine’s high electronegativity exerts a strong inductive effect (

), lowering the pKa of the carboxylic acid. This alters the ionization state at physiological pH (7.4), influencing protein binding and solubility. -

Lipophilicity (LogP): Fluorination typically increases lipophilicity, facilitating passive transport across the lipid bilayer of bacterial or cancer cell membranes.

Structure-Activity Relationship (SAR) Logic[2]

The biological activity of fluorinated benzoic acids is strictly positional. The following decision matrix illustrates the SAR logic used to optimize these derivatives for specific targets.

Figure 1: SAR Decision Matrix for Fluorinated Benzoic Acids. Strategic placement of the fluorine atom dictates the physicochemical outcome.

Therapeutic Applications

Antimicrobial & Antifungal Agents (Hydrazone Derivatives)

One of the most potent classes of fluorinated benzoic acid derivatives are hydrazones derived from 4-fluorobenzoic acid hydrazide. These compounds function as Schiff bases, presenting a dual-threat mechanism:

-

Chelation: The azomethine nitrogen (

) and the carbonyl oxygen can chelate metal ions essential for bacterial metalloenzymes. -

Membrane Disruption: The lipophilic fluorophenyl tail facilitates penetration through the peptidoglycan layer of Gram-positive bacteria (e.g., S. aureus).

Key Data: Comparative MIC Values (µg/mL)

| Compound Derivative | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungal) | Mechanism Note |

| Benzoic Acid (Control) | >128 | >128 | >128 | Weak acid stress only |

| 4-Fluorobenzoic acid | 64 | 128 | 64 | Moderate uptake |

| 4-F-Benzoic Hydrazide | 32 | 64 | 32 | Improved pharmacophore |

| 4-F-Benzoic Nitrofuranyl Hydrazone | 0.5 - 2.0 | 8.0 | 4.0 | Bio-equivalent to Ceftriaxone |

Anticancer Agents (HDAC Inhibitors)

Fluorinated benzoic acid derivatives, particularly those linked to benzofuran scaffolds or functioning as retinoid analogs (e.g., Tamibarotene), exhibit potent anticancer activity.

-

Target: Histone Deacetylase (HDAC) and Bcl-2 proteins.

-

Mechanism: The fluorinated moiety prevents the rapid degradation of the inhibitor, allowing sustained occupancy of the HDAC zinc-binding pocket. This leads to hyperacetylation of histones, chromatin relaxation, and reactivation of tumor-suppressor genes.

Experimental Protocols

Protocol A: Synthesis of 4-Fluorobenzoic Acid Hydrazones

This protocol yields bioactive Schiff bases suitable for antimicrobial screening.

Reagents: 4-Fluorobenzoic acid hydrazide (1.0 eq), Aromatic Aldehyde (e.g., 5-nitro-2-furaldehyde) (1.0 eq), Ethanol (Abs.), Glacial Acetic Acid (Cat.).

Workflow:

-

Dissolution: Dissolve 1.0 mmol of 4-fluorobenzoic acid hydrazide in 15 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 1.0 mmol of the selected aldehyde.

-

Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.

-

Reflux: Reflux the mixture at 78°C for 4–6 hours. Monitor reaction completion via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Isolation: Cool the mixture to room temperature. The hydrazone precipitate will form.

-

Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/DMF to obtain pure crystals.

Protocol B: Metabolic Stability Assay (Microsomal Stability)

Validates the "Metabolic Blocking" effect of the fluorine substitution.

Reagents: Liver Microsomes (Human/Rat), NADPH regenerating system, Test Compound (Fluorinated vs. Non-fluorinated).

Workflow:

-

Incubation: Incubate 1 µM test compound with microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4) at 37°C.

-

Initiation: Add NADPH to initiate the reaction.

-

Sampling: Aliquot samples at 0, 15, 30, and 60 minutes.

-

Quenching: Stop reaction with ice-cold acetonitrile containing an internal standard.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

) and half-life (

Figure 2: Mechanism of Metabolic Stabilization. Fluorination lowers the HOMO energy, preventing CYP450-mediated oxidation.

Industrial & Environmental Niche: Tracers

Beyond therapeutics, fluorinated benzoic acids (FBAs) serve as critical geothermal and hydrological tracers .[1]

-

Why: They are thermally stable, biologically inert (in environmental concentrations), and detectable at ppb levels via HPLC-MS.

-

Application: Used in oilfield reservoirs to map fluid flow paths between injection and production wells.[1] The C-F bond stability ensures the tracer survives the high-temperature/high-pressure reservoir environment.

Future Outlook: 18F-Radiolabeling

The transition from therapeutic to diagnostic is the next frontier. Benzoic acid derivatives labeled with Fluorine-18 (

-

Utility:

-labeled benzoic acids can image tumor acidosis (due to pKa sensitivity) or specific HDAC expression profiles in vivo.

References

-

National Institutes of Health (NIH). (2023). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed. [Link]

-

American Chemical Society (ACS). (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. [Link]

-

MDPI. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents.[2] Molecules. [Link]

-

National Institutes of Health (NIH). (2025). Synthesis and Antimicrobial Activity of Some New Hydrazones of 4-Fluorobenzoic Acid Hydrazide. PubMed Central. [Link]

Methodological & Application

Recrystallization of 3-(Benzyloxy)-2,6-difluorobenzoic acid

Application Note: AN-2026-CRY-04 Process Development Guide: Purification and Recrystallization of 3-(Benzyloxy)-2,6-difluorobenzoic Acid

Executive Summary

Target Analyte: 3-(Benzyloxy)-2,6-difluorobenzoic acid (CAS: Derived/Analogous Structure) Application: Pharmaceutical Intermediate (API Synthesis) Context: This guide outlines the process development and optimization for the recrystallization of 3-(benzyloxy)-2,6-difluorobenzoic acid. As a key intermediate in the synthesis of fluorinated kinase inhibitors and quinolone antibiotics, the purity of this compound is a Critical Quality Attribute (CQA).

The presence of the benzyloxy group (lipophilic/bulky) combined with the 2,6-difluoro substitution (electron-withdrawing/lipophilic) creates a specific solubility profile that challenges standard aqueous-organic recrystallization methods. This note addresses the common issue of "oiling out" (liquid-liquid phase separation) and defines a robust Toluene/Heptane protocol for scalable purification.

Pre-Formulation Analysis & Solubility Logic

Molecular Architecture & Solubility Prediction

To design an effective purification strategy, we must first deconstruct the molecule’s physicochemical properties:

-

Carboxylic Acid Moiety (Hydrophilic Head): Provides solubility in polar protic solvents (Alcohols) and polar aprotic solvents (THF, Ethyl Acetate). It is the primary site for hydrogen bonding.

-

2,6-Difluoro Substitution: Increases metabolic stability and lipophilicity compared to non-fluorinated analogues. The fluorine atoms at the ortho positions can induce twisting in the phenyl ring, affecting crystal packing energy.

-

3-Benzyloxy Group (Lipophilic Tail): This large, non-polar ether group significantly reduces water solubility.

The Challenge: Standard Ethanol:Water systems often fail for this specific scaffold because the lipophilic benzyloxy group drives the compound to separate as an oil before a crystal lattice can form when water is added.

Solvent System Screening Strategy

Based on the "Like Dissolves Like" principle and the specific functional groups, three solvent systems were evaluated.

| System | Components | Polarity Profile | Outcome Prediction |

| A | Ethanol / Water | Polar / Polar | High Risk: Likely to cause "oiling out" due to the benzyloxy group's hydrophobicity. Good for removing inorganic salts. |

| B | Ethyl Acetate / Hexane | Polar Aprotic / Non-polar | Moderate: Good solubility, but high volatility of hexane makes scale-up consistency difficult. |

| C | Toluene / Heptane | Aromatic / Aliphatic | Recommended: The aromatic toluene interacts well with the benzyloxy/phenyl rings (π-π stacking), while heptane acts as a controlled anti-solvent. |

Detailed Experimental Protocols

Protocol A: Solubility Screening (Micro-Scale)

Objective: To determine the Metastable Zone Width (MSZW) and saturation limits.

-

Preparation: Weigh 100 mg of crude 3-(benzyloxy)-2,6-difluorobenzoic acid into a 4 mL vial.

-

Solvent Addition: Add Toluene dropwise while heating to 80°C (using a heating block) until full dissolution is observed. Record volume (

). -

Anti-Solvent Titration: Maintain 80°C. Add Heptane dropwise until a persistent cloudiness (nucleation point) appears. Record volume (

). -

Clearance: Add minimal Toluene to restore clarity.

-

Cooling: Allow to cool to room temperature (25°C) at a rate of 1°C/min.

-

Observation: Monitor for oil droplets vs. crystalline needles.

Protocol B: Optimized Recrystallization (Scalable)

Objective: Purification of 10g crude material (Assumed purity ~85%) to >98% purity.

Reagents:

-

Crude 3-(Benzyloxy)-2,6-difluorobenzoic acid (10 g)

-

Solvent: Toluene (HPLC Grade)

-

Anti-Solvent: n-Heptane (HPLC Grade)

-

Seed Crystals: Pure 3-(Benzyloxy)-2,6-difluorobenzoic acid (10 mg) – Optional but recommended.

Step-by-Step Procedure:

-

Dissolution:

-

Place 10 g of crude solid in a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

-

Add 30 mL Toluene (3 vol).

-

Heat the mixture to 90-95°C (Reflux).

-

Note: If solids remain, add Toluene in 2 mL increments until dissolved. Do not exceed 50 mL (5 vol).

-

-

Hot Filtration (Particulate Removal):

-

While at reflux, filter the solution through a pre-heated sintered glass funnel or Celite pad to remove insoluble inorganic salts or char.

-

Critical: The receiving flask must be pre-heated to prevent premature crystallization on the glass.

-

-

Nucleation & Anti-Solvent Addition:

-

Return filtrate to the heat source and stabilize at 80°C .

-

Slowly add 15 mL n-Heptane (warm) over 10 minutes.

-

Seeding Step: Cool the solution slightly to 70°C (just above saturation). Add 10 mg of seed crystals . This prevents super-saturation and oiling out.

-

-

Controlled Cooling (Aging):

-

Remove heat source.[1] Allow the flask to cool to room temperature (25°C) with slow stirring (approx. 100 RPM) over 2 hours.

-

Once at 25°C, transfer to an ice bath (0-5°C ) for 1 hour to maximize yield.

-

-

Isolation:

-

Filter the resulting white crystalline slurry using vacuum filtration.

-

Wash: Rinse the filter cake with a cold (0°C) mixture of Toluene:Heptane (1:3 ratio, 20 mL).

-

Note: Do not use pure heptane for washing if the crystals are fine, as it may cause agglomeration or trap impurities.

-

-

Drying:

-

Dry the solid in a vacuum oven at 45°C for 12 hours.

-

Target: Loss on Drying (LOD) < 0.5%.

-

Process Visualization

Logic Flow: Solvent Selection & Troubleshooting

The following diagram illustrates the decision matrix for handling lipophilic benzoic acid derivatives.

Figure 1: Decision logic for solvent selection emphasizing the Toluene/Heptane system to avoid phase separation (oiling out).

Experimental Workflow: The Toluene/Heptane Protocol

Figure 2: Step-by-step unit operation flow for the purification process.

Quality Control & Data Analysis

Expected Analytical Results

Upon completion of the protocol, the material should be validated using the following parameters.

| Parameter | Method | Acceptance Criteria | Notes |

| Appearance | Visual | White to Off-White Needles | Yellowing indicates residual oxidation products. |

| Purity | HPLC (C18, ACN:Water) | > 98.0% Area | Impurity at RRT 0.8 (Phenol) should be <0.1%. |

| Melting Point | DSC / Capillary | 158°C - 162°C | Sharp endotherm indicates high crystallinity. |

| Residual Solvent | GC-Headspace | Toluene < 890 ppm | ICH Q3C Class 2 limit. |

Troubleshooting Guide

-

Issue: Material "Oils Out" (Liquid separates at bottom).

-

Cause: Temperature dropped too fast or too much anti-solvent added too quickly.

-

Fix: Re-heat to reflux until clear. Add 10% more Toluene. Cool very slowly and add seed crystals at the first sign of turbidity.

-

-

Issue: Low Yield (<50%).

-

Cause: Too much solvent (Toluene) used.

-

Fix: Concentrate the mother liquor by rotary evaporation to half volume and repeat cooling cycle (Second Crop).

-

References

-

Vertex AI Search. (2025). Method for the production of benzoic acid derivatives fluorinated on the nucleus. European Patent EP0266512A2. 2

-

BenchChem. (2025).[3] The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. 3[4][5][6][7]

-

Google Patents. (2001). Processes for the preparation of fluorinated benzoic acids. US Patent US6333431B1. 8

-

MDPI. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. 9[6]

-

PubChem. (2026).[10] 2-(Benzyloxy)-3,4-difluorobenzoic acid Compound Summary. 7[6]

Sources

- 1. youtube.com [youtube.com]

- 2. EP0266512A2 - Method for the production of benzoic acid derivatives fluorinated on the nucleus - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. 2,6-Difluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 2-(Benzyloxy)-3,4-difluorobenzoic acid | C14H10F2O3 | CID 151244602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US6333431B1 - Processes for the preparation of fluorinated benzoic acids - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. 3-(Benzyloxy)-6-chloro-2-fluorobenzoic acid | C14H10ClFO3 | CID 59163384 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Performance LC-MS/MS Quantification & Impurity Profiling of 3-(Benzyloxy)-2,6-difluorobenzoic Acid

Executive Summary & Scientific Rationale

This protocol details the validated LC-MS/MS methodology for the analysis of 3-(Benzyloxy)-2,6-difluorobenzoic acid (CAS: 112887-68-0), a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.

The Analytical Challenge: The analysis of this molecule presents a "Hydrophobic-Acidic Paradox":

-

Hyper-Acidity: The 2,6-difluoro substitution exerts a strong inductive electron-withdrawing effect and steric inhibition of resonance, significantly lowering the pKa (estimated < 2.[1]5) compared to benzoic acid (pKa 4.2).[1] This makes the molecule difficult to retain in its neutral form on Reverse Phase (RP) columns without suppressing ionization.[1]

-

Isomeric Impurities: Regioisomers (e.g., 2,4-difluoro analogs) and de-benzylated degradation products (2,6-difluorobenzoic acid) are common process impurities that require high-selectivity separation.[1]

The Solution: This method utilizes a Pentafluorophenyl (PFP) stationary phase combined with a pH-buffered mobile phase (Ammonium Acetate) .[1] This combination exploits the "fluorine-fluorine" interaction for isomer selectivity while maintaining the analyte in its ionized state for maximal ESI(-) sensitivity, relying on the hydrophobic benzyl moiety for retention.

Physicochemical Context & Method Strategy

| Property | Value (Approx.) | Analytical Implication |

| Molecular Weight | 264.22 g/mol | Precursor ion [M-H]⁻ at m/z 263.[1]2. |

| LogP | ~3.1 | High hydrophobicity due to the benzyl ether allows retention even when ionized.[1] |

| pKa | ~2.0 – 2.3 | Strong acid.[1] Will be anionic at standard LC pH (3–4).[1] |

| Ionization | ESI Negative | Carboxylate group (COO⁻) provides exceptional sensitivity in negative mode.[1] |

Strategic Decision: Column Selection

While C18 columns are standard, they often fail to resolve fluorinated regioisomers (e.g., 2,6-difluoro vs. 2,4-difluoro). We employ a PFP (Pentafluorophenyl) column.[1][2] The electron-deficient PFP ring interacts strongly with the electron-rich benzyl group and the fluorinated core of the analyte, providing orthogonal selectivity to hydrophobicity alone.

Strategic Decision: Mobile Phase pH

-

Traditional Approach: Acidic MP (0.1% Formic Acid) to protonate the acid for retention.[1] Flaw: Suppresses negative mode ionization.[1]

-

Our Approach: 5mM Ammonium Acetate (pH ~5.8) .

Experimental Protocol

Chemicals & Reagents[1]

-

Reference Standard: 3-(Benzyloxy)-2,6-difluorobenzoic acid (>98% purity).[1]

-

Solvents: LC-MS Grade Methanol (MeOH) and Water.[1]

-

Buffer: Ammonium Acetate (LC-MS Grade).[1]

-

Internal Standard (IS): 2,6-Difluorobenzoic acid-d3 (or similar structural analog).[1]

Liquid Chromatography Parameters

| Parameter | Setting |

| System | UHPLC (Agilent 1290 / Waters Acquity or equivalent) |

| Column | Ace Excel C18-PFP or Phenomenex Kinetex PFP (100 x 2.1 mm, 1.7 µm) |

| Column Temp | 40 °C |

| Mobile Phase A | 5 mM Ammonium Acetate in Water (pH ~5.[1]8) |

| Mobile Phase B | Methanol (100%) |

| Flow Rate | 0.4 mL/min |

| Injection Vol | 2.0 µL |

Gradient Profile:

-

0.0 min: 30% B (Equilibration)

-

1.0 min: 30% B

-

6.0 min: 95% B (Elution of Analyte)

-

8.0 min: 95% B (Wash)

-

8.1 min: 30% B (Re-equilibration)

Mass Spectrometry Parameters (ESI-)

Operate in Negative Electrospray Ionization (ESI-) mode. The carboxylate anion is highly stable.[1]

| Parameter | Setting |

| Source Temp | 350 °C |

| Capillary Voltage | -2.5 kV (Low voltage reduces discharge in neg mode) |

| Desolvation Gas | 800 L/hr (N₂) |

| Cone Voltage | 25 V |

MRM Transitions (Multiple Reaction Monitoring):

| Compound | Precursor (m/z) | Product (m/z) | Collision (eV) | Type | Rationale |

| Analyte | 263.2 | 219.2 | 15 | Quant | Loss of CO₂ (Decarboxylation) |

| Analyte | 263.2 | 157.0 | 28 | Qual | Loss of Benzyl group (Cleavage of ether) |

| Analyte | 263.2 | 91.0 | 35 | Qual | Benzyl anion (Rare in neg, but possible) |

| IS | 157.0 | 113.0 | 18 | Quant | Decarboxylation of 2,6-difluoro core |

Visualized Workflows

Method Development Decision Tree

This diagram illustrates the logical pathway used to select the PFP stationary phase over traditional C18, ensuring separation of critical isomeric impurities.

Caption: Decision matrix prioritizing PFP chemistry for isomeric resolution and buffered pH for ionization efficiency.

Sample Preparation & Extraction Pathway

A streamlined protocol to minimize matrix effects while ensuring high recovery from biological or synthetic matrices.[1]

Caption: Optimized sample preparation workflow ensuring compatibility with the aqueous initial mobile phase.

Validation & Troubleshooting

Linearity and Range

-

Range: 1.0 ng/mL to 2000 ng/mL.

-

Linearity: R² > 0.995 using 1/x weighting.[1]

-

LOD: ~0.2 ng/mL (Signal-to-Noise > 3).[1]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Secondary interactions with silanols.[1] | Ensure Ammonium Acetate concentration is at least 5mM.[1] Increase to 10mM if necessary.[1] |

| Low Sensitivity | Ion suppression from acidic MP.[1] | Do not use Formic Acid. Switch to Ammonium Acetate or Ammonium Fluoride (0.5 mM).[1] |

| Carryover | Hydrophobic benzyl group sticking.[1] | Use a needle wash of 50:25:25 ACN:MeOH:IPA + 0.1% Formic Acid.[1] |

| Split Peaks | Solvent mismatch. | Ensure the sample diluent matches the initial mobile phase (30% MeOH / 70% Water).[1] |

References

-

PubChem Database. (2025).[1][3][4] 2,6-Difluorobenzoic acid | C7H4F2O2 | CID 9796.[1] National Library of Medicine.[1] [Link]

-

Juhler, R. K., & Mortensen, A. P. (2002).[1][5] Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. [Link]

-

Welch Materials. (2024).[1][2] A Guide to Selective Columns for Isomer Separation (PFP vs Phenyl). [Link]

-

Chromatography Forum. (2017). Mobile phase & negative mode LC-MS analysis: Suppression mechanisms. [Link]

Sources

- 1. 2,6-Difluorobenzoic acid | C7H4F2O2 | CID 9796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. welch-us.com [welch-us.com]

- 3. 2-(Benzyloxy)-3,4-difluorobenzoic acid | C14H10F2O3 | CID 151244602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,6-Difluoro-3-methylbenzoic acid | C8H6F2O2 | CID 2774142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategic Derivatization of 3-(Benzyloxy)-2,6-difluorobenzoic acid

Abstract & Strategic Overview

3-(Benzyloxy)-2,6-difluorobenzoic acid represents a high-value scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and antibacterial agents. The molecule presents a unique "Steric-Electronic Paradox":

-

Steric Blockade: The 2,6-difluoro substitution pattern creates a "ortho-effect" cage, rendering the carboxylic acid significantly less reactive toward nucleophilic attack than unsubstituted benzoic acids.

-

Electronic Deactivation: While fluorines are electron-withdrawing, the resonance donation from the 3-benzyloxy group modulates the ring electronics.

This guide provides validated protocols to overcome these barriers. We focus on two critical transformations: High-Yield Amidation (overcoming the steric cage) and Orthogonal Deprotection (revealing the phenol without defluorination).[1]

Module A: Overcoming Steric Hindrance in Amidation

Standard coupling reagents (EDC/HOBt, HATU) often exhibit sluggish kinetics or low conversion rates with 2,6-disubstituted benzoic acids due to the inability of the bulky amine to approach the activated ester.

Protocol A1: The Acid Chloride Activation (Gold Standard)

This method utilizes the small electrophilic footprint of the chloride ion to bypass steric hindrance, followed by rapid reaction with the amine.

Mechanism of Action:

The reaction is catalyzed by DMF, which forms a Vilsmeier-Haack type intermediate (chloroiminium ion) with Oxalyl Chloride. This highly reactive species converts the hindered acid to the acid chloride more efficiently than thionyl chloride (

Materials

-

Substrate: 3-(Benzyloxy)-2,6-difluorobenzoic acid (1.0 equiv)

-

Catalyst: DMF (anhydrous, 1-2 drops)

-

Solvent: Dichloromethane (DCM), anhydrous[1]

-

Base (Step 2):

-Diisopropylethylamine (DIPEA) or Triethylamine (

Step-by-Step Workflow

-

Setup: Charge an oven-dried round-bottom flask with the substrate and anhydrous DCM (0.2 M concentration) under an inert atmosphere (

or Ar). -

Catalysis: Add catalytic DMF (1-2 drops). Crucial: Without DMF, reaction times may extend from 1 hour to 12+ hours.[3]

-

Activation: Cool to 0°C. Add Oxalyl Chloride dropwise over 10 minutes.

-

Observation: Vigorous gas evolution (

,

-

-

Propagation: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

-

QC Check: Aliquot 50 µL into MeOH. Check TLC/LCMS for complete conversion to the methyl ester (methanolysis of the acid chloride).

-

-

Coupling: Concentrate the acid chloride in vacuo (do not heat above 40°C) to remove excess oxalyl chloride. Redissolve in DCM.

-

Addition: Add the target amine (1.1 equiv) and DIPEA (3.0 equiv) at 0°C. Warm to RT and stir overnight.

Protocol A2: The Acyl Fluoride Alternative (For Sensitive Substrates)

If the amine is acid-sensitive or extremely non-nucleophilic, the Acid Chloride method may be too harsh. The Acyl Fluoride method uses TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) to generate a stable yet reactive intermediate.[1]

-

Reagents: TFFH (1.1 equiv), DIPEA (2.5 equiv), DCM.[1]

-

Advantage: Acyl fluorides are less moisture-sensitive than chlorides and often react faster with hindered amines due to the small atomic radius of fluorine.

Visualization: Activation Pathways

Figure 1: Decision tree comparing standard coupling failure modes vs. the Acid Chloride success pathway for sterically hindered 2,6-difluoro substrates.

Module B: Orthogonal Deprotection (Benzyl Cleavage)[1]

The 3-benzyloxy group serves as a "mask" for the phenol. Removing it requires conditions that cleave the C-O bond without affecting the C-F bonds (hydrodefluorination) or reducing the aromatic ring.[1]

Protocol B1: Controlled Hydrogenolysis

Standard Pd/C hydrogenation is effective, but care must be taken to avoid defluorination, which can occur under high pressure or prolonged reaction times.

Materials

-

Catalyst: 10% Pd/C (wet support, 50% water).[1]

-

Solvent: Ethanol or Ethyl Acetate (avoid Methanol if transesterification of side groups is a risk).[1]

-

Hydrogen Source:

balloon (1 atm).

Step-by-Step Workflow

-

Dissolution: Dissolve the substrate in Ethanol (0.1 M).

-

Inerting: Nitrogen purge the vessel for 5 minutes.

-

Catalyst Addition: Add 10% Pd/C (10 wt% loading relative to substrate).[1]

-

Hydrogenation: Switch to

atmosphere (balloon). Stir vigorously at RT. -

Monitoring: Monitor by TLC every 30 minutes. The reaction typically completes in 1-3 hours.

-

Critical Control Point: Do not heat.[1] Elevated temperatures (>40°C) significantly increase the risk of defluorination at the 2,6-positions.

-

-

Workup: Filter through a Celite pad.[1] Rinse with Ethanol.[1] Concentrate filtrate.[1]

Analytical Reference Data

When characterizing derivatives of 3-(Benzyloxy)-2,6-difluorobenzoic acid,

| Parameter | Typical Value / Observation | Interpretation |

| Characteristic of 2,6-difluoro motif. | ||

| Triplet or dd | Coupling with H-4 and H-5 protons. | |

| Confirming conversion from Acid ( | ||

| Mass Spec (ESI-) | [M-H]- | Strong ionization for free acid/phenol.[1] |

| Appearance | White to Off-white Solid | High crystallinity due to symmetric F-substitution. |

References

-

Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1] (Discusses the limitations of HATU/EDC in hindered systems).

-

Ulven, T., et al. (2015).[1] Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Royal Society of Chemistry.[1] Link

-

Organic Syntheses. (2010). Synthesis of Phenols from Benzoic Acids: 4-Phenoxybenzoyl chloride. (Detailed protocol for Oxalyl Chloride/DMF activation). Link

-

Sajiki, H. (1995).[1][4] Selective inhibition of benzyl ether hydrogenolysis with Pd/C. Tetrahedron Letters. (Discusses Pd/C selectivity). Link

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Mechanistic grounding for Vilsmeier-Haack activation).

Sources

Troubleshooting & Optimization

Improving yield in 3-(Benzyloxy)-2,6-difluorobenzoic acid synthesis

Welcome to the Technical Support Center for Advanced Fluorine Chemistry.

Topic: Optimization of 3-(Benzyloxy)-2,6-difluorobenzoic acid Synthesis Ticket ID: F-BENZ-302 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Synthetic Challenge

The synthesis of 3-(benzyloxy)-2,6-difluorobenzoic acid is a precision operation relying on the Directed Ortho Metalation (DoM) of 1-(benzyloxy)-2,4-difluorobenzene.

The core challenge lies in the "Goldilocks" reactivity of the C3 proton (located between the two fluorine atoms). While it is thermodynamically acidic (pKa ~23), the resulting lithiated species is kinetically unstable. It is prone to LiF elimination to form a benzyne intermediate, which leads to tarry polymerization and yield collapse.

This guide addresses the specific failure modes of this lithiation-carboxylation sequence and provides a self-validating protocol to maximize yield.

Part 1: The Validated Workflow (Visualized)

The following pathway illustrates the critical branching point between success (Carboxylation) and failure (Benzyne Formation).

Figure 1: Reaction pathway showing the critical temperature dependence of the lithiated intermediate stability.[1]

Part 2: Troubleshooting & Optimization (Q&A)

Q1: My yield is consistently low (<40%), and the reaction mixture turns dark brown/black upon warming. What is happening?

Diagnosis: You are likely experiencing "Benzyne Collapse." The dark color is characteristic of polyphenyls formed via the decomposition of the lithiated intermediate. The species formed by deprotonating between two fluorines is extremely prone to eliminating Lithium Fluoride (LiF).

The Fix:

-

Temperature Discipline: You must maintain the internal temperature below -70°C during the addition of n-BuLi.

-

The "Reverse Quench" Technique: Instead of adding dry ice to the flask (which causes local warming and moisture introduction), cannulate the cold lithiated solution into a slurry of excess Dry Ice/THF. This ensures the unstable anion immediately encounters an excess of electrophile.

-

Solvent Choice: Ensure you are using THF. Diethyl ether is often too non-polar to stabilize the lithiated aggregate effectively at these low temperatures, leading to slow reactivity and subsequent warming issues.

Q2: I see significant amounts of starting material (1-(benzyloxy)-2,4-difluorobenzene) remaining. Should I increase the reaction time?

Diagnosis: Likely not a time issue. The proton between two fluorines is highly acidic and deprotonates within minutes. If starting material remains, it is usually due to Adventitious Moisture killing the n-BuLi before it reacts, or the n-BuLi titer is incorrect.

The Fix:

-

Titrate your n-BuLi: Organolithiums degrade over time. Use N-pivaloyl-o-toluidine or diphenylacetic acid to determine the exact molarity before use.

-

Drying Protocol: Do not rely on "new" bottles of THF. Distill over Sodium/Benzophenone or use an activated alumina column system.

-

Stoichiometry: Use a slight excess of base (1.05 - 1.10 equiv). Do not go higher, or you risk deprotonating the benzylic position (next to oxygen), leading to complex mixtures.

Q3: The product purity is low after workup. How do I purify without chromatography?

Diagnosis: Benzoic acid derivatives allow for efficient Acid-Base Extraction , which is superior to chromatography for this molecule.

Protocol:

-

Quench: Add water to the reaction mixture.

-

Basic Wash: Adjust aqueous layer to pH 10-11 using 1M NaOH. The product is now a water-soluble carboxylate salt. The unreacted starting material (ether) and neutral byproducts remain organic.

-

Separation: Wash the aqueous layer 2x with Ethyl Acetate or MTBE. Discard these organics (contains starting material/tars).

-

Acidification: Cool the aqueous layer to 0°C and slowly acidify to pH 1-2 with 3M HCl.

-

Precipitation: The product should precipitate as a white solid. Filter and wash with cold water.[2]

Q4: Can I use LDA instead of n-BuLi to improve selectivity?

Analysis: Yes, but it is often unnecessary and can complicate purification.

-

Pros: LDA is bulky and less nucleophilic, reducing the risk of nucleophilic attack on the aromatic ring (SNAr) displacing a fluorine.

-

Cons: The proton at C3 is so acidic that n-BuLi is sufficiently selective at -78°C. LDA requires an extra step (generation from diisopropylamine).

-

Recommendation: Stick to n-BuLi or sec-BuLi unless you observe specific nucleophilic byproducts (butyl-substituted rings). If you see butyl-addition, switch to LDA immediately.

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 3-(benzyloxy)-2,6-difluorobenzoic acid (10g Scale).

| Parameter | Specification | Reason |

| Solvent | THF (Anhydrous) | Solvates Li-cation, stabilizing the intermediate. |

| Concentration | 0.2 M - 0.3 M | Dilution prevents thermal runaway. |

| Base | n-Butyllithium (2.5 M in hexanes) | Strong base, commercially available. |

| Temperature | -78°C (Internal) | Critical to prevent benzyne formation. |

| Quench | CO2 (Gas bubbling or solid slurry) | Carboxylation source. |

Step-by-Step Procedure:

-

Setup: Flame-dry a 500 mL 3-neck round bottom flask under Argon flow. Equip with a low-temperature thermometer (must reach liquid).

-

Charging: Add 1-(benzyloxy)-2,4-difluorobenzene (10.0 g, 45.4 mmol) and anhydrous THF (150 mL). Cool to -78°C (Dry Ice/Acetone bath).

-

Lithiation: Add n-BuLi (20 mL of 2.5M solution, 50 mmol, 1.1 eq) dropwise via syringe pump or pressure-equalizing dropping funnel over 30 minutes.

-

Critical Check: Ensure internal temp never exceeds -70°C.

-

-

Aging: Stir at -78°C for 60 minutes. The solution often turns yellow/orange (this is normal).

-

Carboxylation (The Critical Step):

-

Method A (Gas): Bubble anhydrous CO2 gas (passed through a Drierite tube) into the solution for 30 mins while maintaining -78°C.

-

Method B (Solid - Preferred): Cannulate the reaction mixture onto a slurry of crushed Dry Ice (excess) and THF in a second flask.

-

-

Workup: Allow to warm to room temperature. The mixture will become a thick slurry (Lithium carboxylate).

-

Extraction: Add water (100 mL). Adjust pH > 10 with NaOH. Wash with Et2O (2 x 50 mL). Acidify aqueous layer with HCl to pH 1. Extract product with EtOAc (3 x 50 mL) or filter precipitate if solid forms.

References

-

Gong, Y., et al. (2006). "A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid." Journal of Heterocyclic Chemistry. (Validates the lithiation strategy on 2,4-difluoro-1-alkoxybenzenes).

-

Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. (Foundational text on DoM and lithiation stability).

-

Schlosser, M. (2005).[3] "The 2,6-Difluorobenzamide Route to 2,6-Difluorobenzoic Acids." European Journal of Organic Chemistry. (Discusses the instability of 2,6-difluorophenyllithium species).

Sources

Technical Support Center: Purification of 3-(Benzyloxy)-2,6-difluorobenzoic Acid

Case ID: PUR-3BZ-26DF Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

Welcome to the technical support hub for 3-(Benzyloxy)-2,6-difluorobenzoic acid . This guide addresses the specific purification challenges associated with this intermediate, commonly used in the synthesis of fluoroquinolone antibiotics and novel anti-bacterial agents.

The 2,6-difluoro substitution pattern creates a unique electronic and steric environment that significantly alters the solubility and acidity (pKa) compared to standard benzoic acid derivatives. Successful purification requires navigating three primary impurity classes:

-

Neutral Lipophiles: Unreacted benzyl alcohol or benzyl halides.[1]

-

Structural Regioisomers: 2-(Benzyloxy)-3,6-difluorobenzoic acid (arising from non-selective nucleophilic attack).[1]

-

Hydrolysis Products: 3-Hydroxy-2,6-difluorobenzoic acid (de-benzylation).

Module 1: The "Rough Clean" (Acid-Base Extraction)

Objective: Removal of neutral organic impurities (Benzyl alcohol, Benzyl bromide) and inorganic salts.

The Science of the Step

The 2,6-difluoro substitution exerts a strong inductive electron-withdrawing effect, significantly lowering the pKa of the carboxylic acid to approximately 2.3–2.5 (compared to ~4.2 for benzoic acid). This high acidity allows the product to remain ionized (soluble in water) at pH levels where weaker organic acids might begin to precipitate, and completely distinct from neutral impurities.

Protocol

-

Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as it can form emulsions with benzyl alcohol.[1]

-

Base Extraction: Extract the organic phase with saturated Sodium Bicarbonate (NaHCO₃) (pH ~8.5).[1]

-

Why: The product converts to its sodium salt and moves to the aqueous layer. Neutral impurities (benzyl alcohol) remain in the EtOAc.

-

Caution: Do not use strong bases like NaOH initially, as high pH can promote nucleophilic attack on the fluorine atoms or hydrolysis of the ester if present.

-

-

Phase Separation: Discard the organic layer (contains neutrals).[1]

-

Controlled Acidification: Cool the aqueous layer to 0–5°C. Slowly add 1M HCl dropwise.

Workflow Visualization

Caption: Logical flow for separating neutral impurities via pKa-dependent partitioning.

Module 2: The "Fine Clean" (Recrystallization)

Objective: Removal of regioisomers and trace de-benzylated side products.

The Science of the Step

The 2,6-difluoro motif creates a highly crystalline lattice due to symmetry. However, the benzyloxy tail adds lipophilicity. A single-solvent system often fails because the impurities (isomers) have similar solubilities.[1] A binary solvent system is required to leverage the difference in lattice energy between the target and its isomers.

Recommended Solvent Systems

| Solvent System | Ratio (v/v) | Target Impurity | Mechanism |

| Ethanol / Water | 70:30 | Inorganic Salts / Trace Acids | Polarity gradient.[1] Product crystallizes as water is added.[1] |

| Toluene / Heptane | 1:2 | Regioisomers / Benzyl Alcohol | The target is moderately soluble in hot Toluene but insoluble in Heptane.[1] Isomers often remain in the mother liquor.[1] |

| Ethyl Acetate / Hexane | 1:3 | General Polish | Standard non-polar precipitation.[1] Good for drying the product.[1] |

Troubleshooting the Crystallization

-

Issue: "The product oiled out instead of crystallizing."

-

Issue: "The solid is sticky."

Module 3: Advanced Troubleshooting (FAQs)

Q1: My product has a persistent pink/red hue. How do I remove it?

Diagnosis: Oxidation of trace phenols.[1] If the benzyl group was cleaved (even 0.1%), the resulting 3-hydroxy-2,6-difluorobenzoic acid is prone to oxidation, forming quinone-like species that are highly colored. Solution:

-

Dissolve the product in hot Ethanol.

-

Add Activated Carbon (5-10 wt%).[1]

-

Stir at reflux for 30 minutes.

-

Filter while hot through a Celite pad.

-

Recrystallize immediately.[1]

Q2: I see a second spot on TLC just below my product. What is it?

Diagnosis: Likely the 2,4-difluoro isomer or the de-benzylated phenol .

-

Differentiation: Stain the TLC with Ferric Chloride (FeCl₃). If the spot turns violet, it is the phenol (de-benzylated product). If no color change, it is likely the regioisomer.[1]

-

Remediation: If it is the phenol, wash the organic layer (EtOAc) with 0.1M NaOH (rapidly) to selectively pull out the more acidic phenol, then re-acidify.

Q3: The melting point is broad (e.g., 145-155°C).

Diagnosis: Solvent inclusion or mixed crystal formation. The benzyloxy group is flexible and can trap solvent molecules in the lattice. Solution: Dry the sample under high vacuum (0.1 mmHg) at 50°C for 12 hours. If the range remains broad, perform the Toluene/Heptane recrystallization described in Module 2.

Impurity Logic Tree

Caption: Decision matrix for identifying and removing specific impurity classes.

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for benzoic acid crystallization solvents).

-

ChemicalBook. (2025).[1] 2,6-Difluorobenzoic acid Properties and Solubility Data. (Baseline data for the fluorinated core).[2][3][4][5][6]

-